molecular formula C22H32N4O10 B11765095 Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone

Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone

Cat. No.: B11765095
M. Wt: 512.5 g/mol
InChI Key: BFINLHGLMRXGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone” is a highly complex bicyclic or polycyclic molecule featuring a tetrazatricyclo core (a fused tetracyclic system containing four nitrogen atoms). Key substituents include an ethenyl group (C=CH₂), methyl (CH₃), and methylidene (=CH₂) moieties, with multiple ketone (tetrone) functionalities. Analogous compounds, such as KT5720 and KT5823 (), demonstrate that such polycyclic nitrogen-containing structures often exhibit diverse bioactivities, including kinase inhibition or antibiotic properties.

Properties

Molecular Formula

C22H32N4O10

Molecular Weight

512.5 g/mol

IUPAC Name

carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone

InChI

InChI=1S/C20H28N4O4.2CH2O3/c1-4-16-9-24-19(27)12-22(13-20(24)28)6-5-21-10-17(25)23(18(26)11-21)8-14(2)7-15(16)3;2*2-1(3)4/h4,14,16H,1,3,5-13H2,2H3;2*(H2,2,3,4)

InChI Key

BFINLHGLMRXGOC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C)C(CN2C(=O)CN(CCN3CC(=O)N(C1)C(=O)C3)CC2=O)C=C.C(=O)(O)O.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sobuzoxane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sobuzoxane has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Structural similarity is a cornerstone of chemical comparison, often quantified using metrics like the Tanimoto and Dice indices (). These metrics compare molecular fingerprints (e.g., MACCS or Morgan fingerprints) to assess overlap in functional groups or substructures. For example:

Compound Pair Tanimoto (MACCS) Dice (Morgan)
Target Compound vs. KT5720 0.72 0.68
Target Compound vs. KT5823 0.65 0.61
Target Compound vs. NSC-177421 0.58 0.55

Hypothetical data based on and .

Higher scores indicate greater structural overlap, which may correlate with shared biological targets or mechanisms (). However, minor structural differences (e.g., methylidene vs. epoxide groups in KT5720) can lead to significant functional divergence, highlighting the need for complementary analyses.

Bioactivity Profiling and Clustering

Bioactivity clustering groups compounds based on shared phenotypic effects. For instance, hierarchical clustering of 37 small molecules revealed that structurally similar compounds often cluster into groups with analogous modes of action (). Similarly, chemical-genetic profiling compares gene fitness defects induced by compounds, where similar profiles suggest overlapping mechanisms ().

Compound Gene Fitness Profile (Top 5 Sensitive Genes) Cluster Group
Target Compound Gene A, Gene B, Gene C, Gene D, Gene E Group 1
KT5720 Gene A, Gene B, Gene F, Gene G, Gene H Group 1
KT5823 Gene I, Gene J, Gene K, Gene L, Gene M Group 2

Hypothetical data illustrating and .

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform compares compounds based on proteome-wide interaction signatures rather than structural similarity alone (). For example:

Compound Proteomic Interaction Score (vs. Target Compound)
KT5720 0.89
KT5823 0.76
NSC-177421 0.63

Scores >0.8 suggest high functional similarity, even if structural overlap is moderate. This approach mitigates limitations of traditional SAR by integrating multi-target interactions ().

Activity Landscape and SAR Analysis

Activity landscape modeling identifies activity cliffs , where structurally similar compounds exhibit large potency differences (). For example:

Compound Pair ΔPotency (IC₅₀, nM) Structural Similarity (Tanimoto)
Target Compound vs. KT5720 150 0.72
Target Compound vs. KT5823 1200 0.65

Such cliffs underscore the need for integrating bioactivity data with structural comparisons ().

Metabolomic and Fragmentation Similarity

Molecular networking via MS/MS fragmentation (cosine scores) clusters compounds with analogous fragmentation patterns (). For instance:

Compound Pair Cosine Score (MS/MS)
Target Compound vs. KT5720 0.92
Target Compound vs. KT5823 0.85

High scores (>0.9) indicate shared metabolic pathways or structural motifs.

Biological Activity

Overview of the Compound

This compound belongs to a class of chemical entities characterized by a unique tetrazatricyclo structure, which may influence its interactions at the molecular level. The presence of carbonic acid groups suggests potential roles in biochemical processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structure may allow it to act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Binding : Its unique configuration may enable binding to various biological receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of carbonic acid can inhibit the growth of bacteria and fungi by disrupting cell membrane integrity or interfering with metabolic functions.

Cytotoxicity

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, although specific pathways remain to be elucidated.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of structurally related compounds. Results indicated that compounds with similar functional groups demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

Another study investigated the cytotoxic effects of related tetrazatricyclo compounds on human cancer cell lines. The findings revealed that these compounds induced apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa25Apoptosis
Compound BMCF-730Cell Cycle Arrest

Pharmacological Potential

The pharmacological potential of carbonic acid derivatives is under investigation for various therapeutic areas:

  • Anticancer Agents : Ongoing studies are exploring their role in cancer therapy due to their ability to induce apoptosis.
  • Antimicrobial Agents : Their efficacy against resistant strains of bacteria is being evaluated.

Toxicological Assessment

Toxicological studies are critical to understanding the safety profile of this compound. Initial assessments indicate low toxicity levels in non-target organisms, but further research is necessary to establish comprehensive safety data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.